

HTH-01-091 TFA: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: HTH-01-091 TFA

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For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 TFA is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the pathogenesis of various cancers, particularly breast cancer.[1] This document provides a comprehensive overview of the mechanism of action of **HTH-01-091 TFA**, detailing its target profile, cellular effects, and the signaling pathways it modulates. Quantitative data on its inhibitory and antiproliferative activities are presented, along with descriptions of key experimental protocols. Visual representations of its mechanism and experimental workflows are provided to facilitate a deeper understanding for research and drug development applications.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator of cell cycle progression, particularly in mitosis, and is overexpressed in numerous human cancers, correlating with poor prognosis.[2][3][4] Its role in tumorigenesis has made it an attractive target for cancer therapy. **HTH-01-091 TFA** has emerged as a valuable research tool for studying the biological functions of MELK and as a potential lead compound for the development of novel anticancer agents. This guide synthesizes the current understanding of **HTH-01-091 TFA**'s mechanism of action.

Quantitative Data

The inhibitory activity of **HTH-01-091 TFA** against its primary target, MELK, and other kinases, as well as its antiproliferative effects on various breast cancer cell lines, are summarized below.

Table 1: Kinase Inhibitory Activity of HTH-01-091 TFA

Target Kinase	IC50 (nM)
MELK	10.5
DYRK3	41.8
RIPK2	42.5
PIM1	60.6
smMLCK	108.6
mTOR	632
PIK3CA	962
CDK7	1230
GSK3A	1740

Data sourced from MedchemExpress.[1]

Table 2: Antiproliferative Activity of HTH-01-091 TFA in Breast Cancer Cell Lines (3-day assay)

Cell Line	Subtype	IC50 (µM)
T-47D	Luminal	3.87
MDA-MB-468	Basal-like	4.00
BT-549	Basal-like	6.16
MCF7	Luminal	8.75
HCC70	Basal-like	8.80
ZR-75-1	Luminal	>10

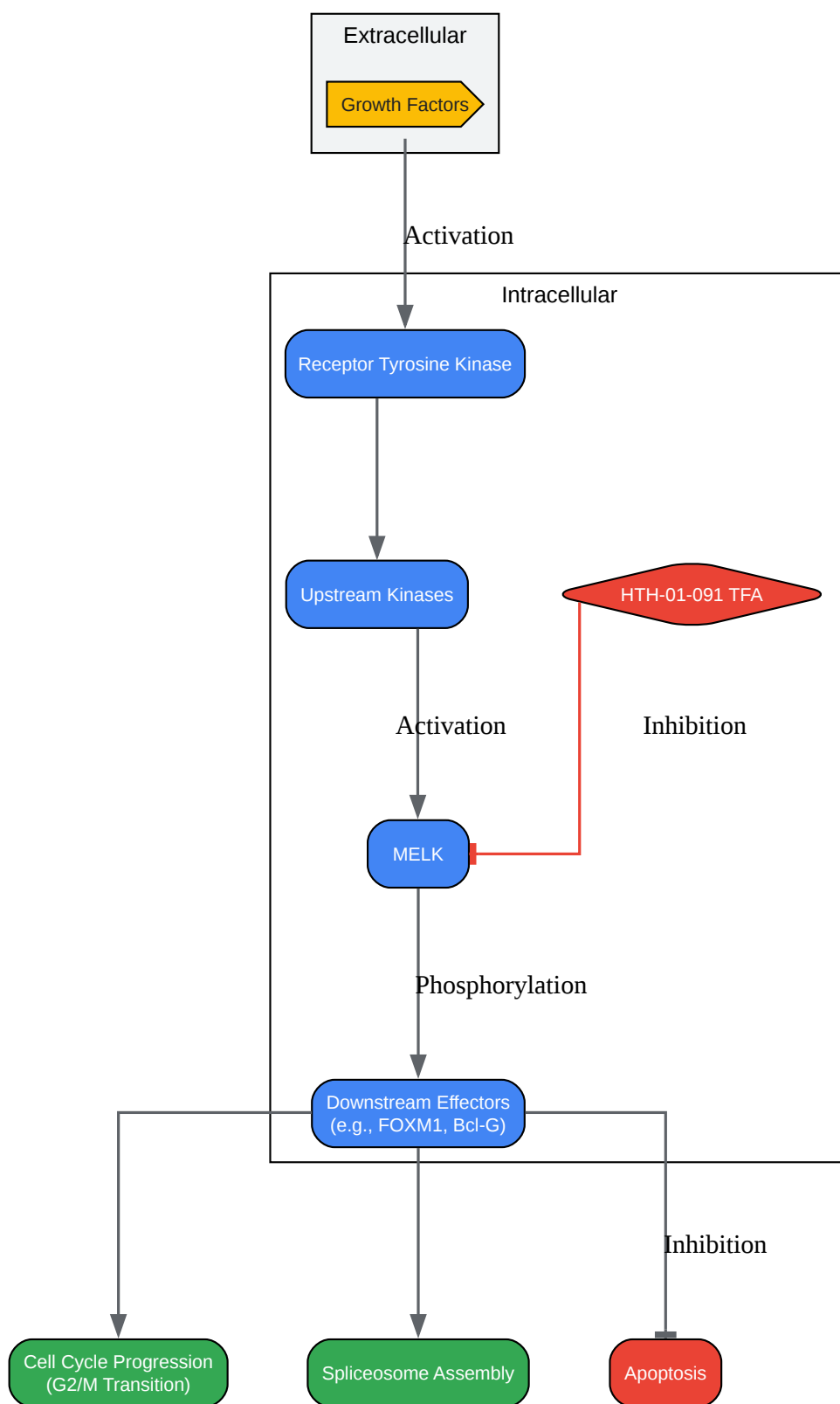
Data sourced from MedchemExpress.[1]

Mechanism of Action and Signaling Pathways

HTH-01-091 TFA exerts its primary effect through the competitive inhibition of MELK in an ATP-binding manner.[1] This inhibition leads to the degradation of MELK protein and subsequent disruption of downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

Primary Target: MELK Signaling

MELK is a critical regulator of mitotic progression.[4] It is involved in spliceosome assembly, and its kinase activity is essential for the G2/M transition and proper execution of mitosis.[5] Overexpression of MELK in cancer cells, particularly in basal-like breast cancer, is associated with increased proliferation and poor outcomes.[4] HTH-01-091, by inhibiting MELK, is expected to induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis in cancer cells dependent on MELK activity.[5]



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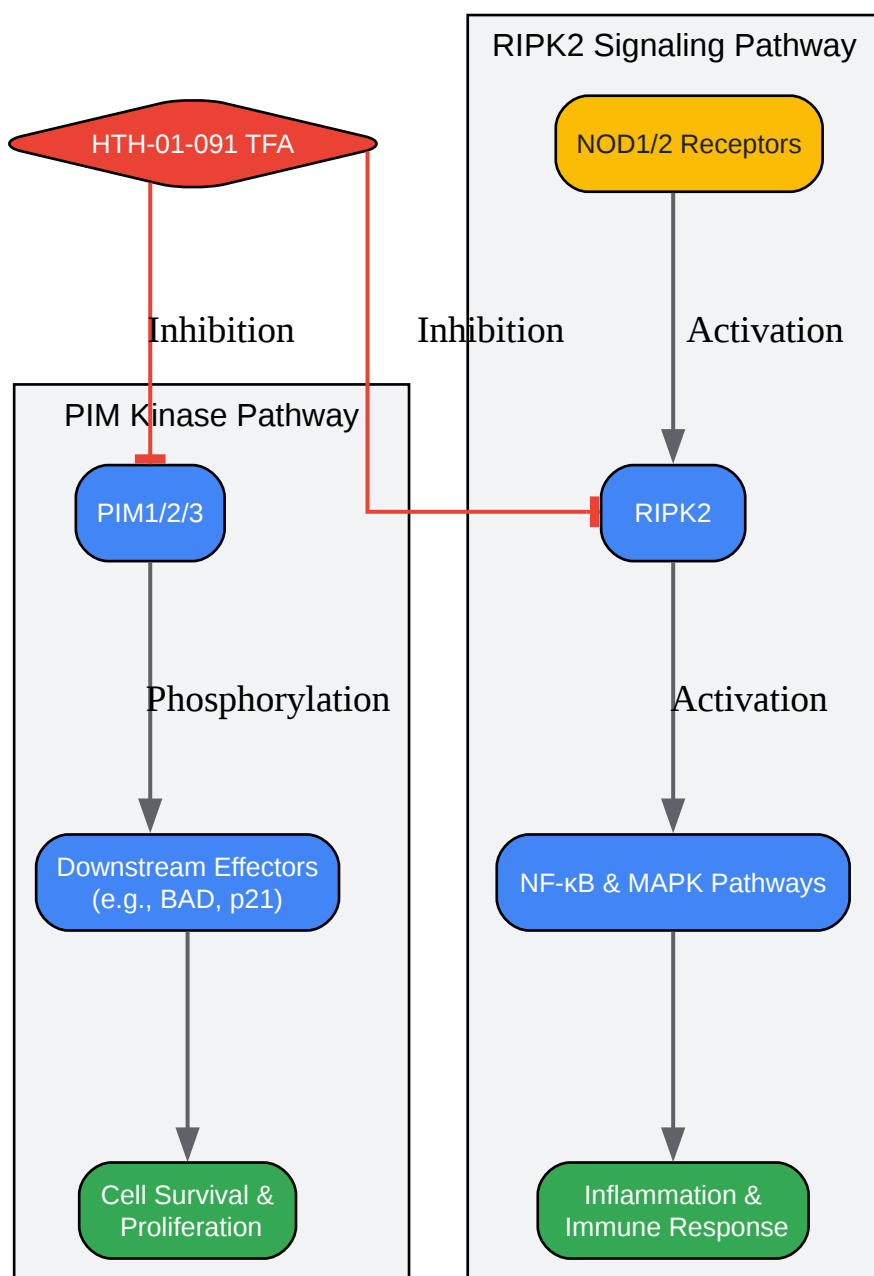
Caption: Simplified MELK signaling pathway and the inhibitory action of **HTH-01-091 TFA**.

Off-Target Effects

HTH-01-091 TFA also exhibits inhibitory activity against other kinases, including PIM1/2/3 and RIPK2, which may contribute to its overall cellular effects.[1]

- **PIM Kinases:** The PIM family of serine/threonine kinases (PIM1, PIM2, PIM3) are proto-oncogenes that regulate cell survival, proliferation, and apoptosis.[6][7] Inhibition of PIM kinases can suppress tumor growth and enhance the efficacy of other anticancer agents.[7]
- **RIPK2:** Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key mediator in the NOD-like receptor signaling pathway, which is involved in inflammation and immune responses.[8][9] Dysregulation of RIPK2 signaling has been implicated in inflammatory diseases and some cancers.[10]

The inhibition of these off-target kinases could provide synergistic antitumor effects, but also warrants further investigation for potential side effects.



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Caption: Off-target signaling pathways inhibited by **HTH-01-091 TFA**.

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the activity of **HTH-01-091 TFA**, based on available information.

In Vitro Kinase Inhibition Assay (Z'LYTE Biochemical Assay)

This assay is used to determine the IC50 values of **HTH-01-091 TFA** against a panel of kinases.

- Principle: The Z'LYTE assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
- Methodology:
 - The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a microplate well.
 - **HTH-01-091 TFA** is added at various concentrations.
 - The kinase reaction is allowed to proceed for a specified time.
 - A development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide, disrupting the fluorescence resonance energy transfer (FRET).
 - The fluorescence is measured, and the extent of phosphorylation is calculated.
 - IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Antiproliferation Assay

This assay measures the effect of **HTH-01-091 TFA** on the proliferation of cancer cell lines.

- Principle: Cell viability is assessed using a colorimetric or fluorometric method that measures metabolic activity or cellular ATP content.
- Methodology:
 - Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

- The cells are treated with a range of concentrations of **HTH-01-091 TFA** (e.g., 0-10 μ M) for a specified duration (e.g., 3 days).[1]
- A viability reagent (e.g., MTT, resazurin, or CellTiter-Glo) is added to each well.
- After incubation, the absorbance or fluorescence is measured using a plate reader.
- The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.

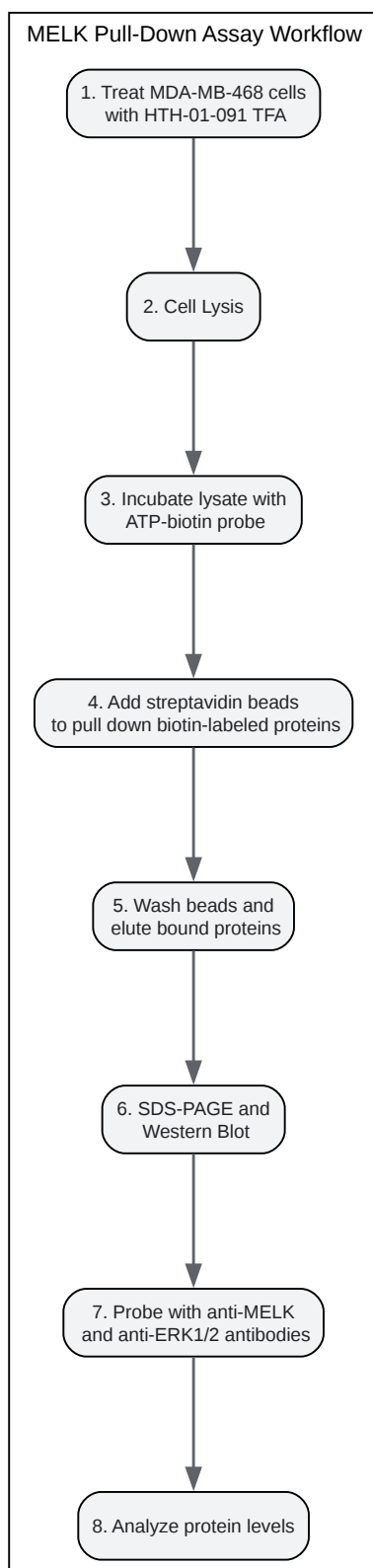
MELK Pull-Down and Degradation Assay (Immunoblotting)

This experiment demonstrates the cell permeability of **HTH-01-091 TFA** and its effect on MELK protein levels.

- Principle: An ATP-biotin probe is used to bind to ATP-binding proteins in cell lysates. Streptavidin beads are then used to pull down the biotin-labeled proteins. The amount of pulled-down MELK is assessed by immunoblotting.
- Methodology:
 - MDA-MB-468 cells are treated with different doses of **HTH-01-091 TFA** for 1 hour.[11]
 - Cells are lysed, and the lysates are incubated with an ATP-biotin probe.
 - Streptavidin-coated beads are added to the lysates to pull down the biotin-labeled proteins.
 - The beads are washed, and the bound proteins are eluted.
 - The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with antibodies specific for MELK and a loading control (e.g., ERK1/2).[1]
 - The protein bands are visualized using chemiluminescence. A dose-dependent decrease in the MELK band indicates competitive binding of **HTH-01-091 TFA** to the ATP-binding

site of MELK.[1]

- To assess MELK degradation, cells are treated with **HTH-01-091 TFA** for various time points, and whole-cell lysates are analyzed by immunoblotting for MELK and a loading control (e.g., α -tubulin).[11]



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